molecular formula C15H13N3O B11864687 1,8-Naphthyridin-2-amine, 3-(4-methoxyphenyl)- CAS No. 60467-64-3

1,8-Naphthyridin-2-amine, 3-(4-methoxyphenyl)-

Cat. No.: B11864687
CAS No.: 60467-64-3
M. Wt: 251.28 g/mol
InChI Key: RMNQYJXGPQGCQI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,8-naphthyridin-2-amine is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a methoxyphenyl group attached to the naphthyridine core. Naphthyridines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyaniline and 2-chloronicotinic acid.

    Coupling Reaction: The 4-methoxyaniline is coupled with 2-chloronicotinic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

    Cyclization: The resulting intermediate undergoes cyclization to form the naphthyridine core.

Industrial Production Methods

Industrial production of 3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their catalytic activity . This interaction can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1,8-naphthyridin-2-amine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This compound exhibits a different binding affinity and selectivity towards molecular targets compared to its indole and imidazole counterparts .

Properties

CAS No.

60467-64-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C15H13N3O/c1-19-12-6-4-10(5-7-12)13-9-11-3-2-8-17-15(11)18-14(13)16/h2-9H,1H3,(H2,16,17,18)

InChI Key

RMNQYJXGPQGCQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)N

Origin of Product

United States

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